molecular formula C7H8N4 B12973043 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-41-8

3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12973043
CAS No.: 58826-41-8
M. Wt: 148.17 g/mol
InChI Key: BYUHLSDMNPSMLD-UHFFFAOYSA-N
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Description

3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a fused triazole and pyridazine ring system, contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted acetophenones with glyoxylic acid monohydrate in the presence of acetic acid, followed by cyclization with hydrazine hydrate . The reaction is usually carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Purification is typically achieved through column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the triazole or pyridazine rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridazine oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties that make it suitable for various applications.

Properties

CAS No.

58826-41-8

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H8N4/c1-5-3-4-7-9-8-6(2)11(7)10-5/h3-4H,1-2H3

InChI Key

BYUHLSDMNPSMLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C=C1)C

Origin of Product

United States

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